![molecular formula C7H8ClFN2O B1449193 2-Chloro-5-fluoro-4-propoxypyrimidine CAS No. 40423-59-4](/img/structure/B1449193.png)
2-Chloro-5-fluoro-4-propoxypyrimidine
Overview
Description
Scientific Research Applications
Anticancer Research
2-Chloro-5-fluoro-4-propoxypyrimidine: is utilized in the synthesis of biologically active molecules, particularly in anticancer agents like 5-fluorouracil . This compound serves as a precursor for 2,4-disubstituted-5-fluoropyrimidines , which are integral in the development of new chemotherapeutic drugs.
Synthesis of Fluorinated Pyrimidines
The compound is a key starting material for the preparation of 5-fluoro-2-amino pyrimidines . These fluorinated pyrimidines are synthesized by reacting with various amines in the presence of K2CO3 , via a C-N bond-forming reaction . This process is crucial for creating compounds with potential pharmacological properties.
P2X7 Receptor Antagonists
Researchers use 2-Chloro-5-fluoro-4-propoxypyrimidine to create intermediates like 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid . These intermediates are then used to synthesize benzamide scaffolds that act as potent antagonists against P2X7 receptors . P2X7 receptors are significant targets for treating various inflammatory and neurodegenerative diseases.
JAK2 Kinase Inhibitors
This compound is also instrumental in synthesizing key intermediates for the production of 5-fluoro-2-cyano pyrimidine . Such intermediates are further processed to develop potent inhibitors of the JAK2 kinase , which are important in the treatment of myeloproliferative disorders.
Safety and Hazards
According to the safety data sheet, 2-Chloro-5-fluoro-4-propoxypyrimidine is classified as hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Pyrimidine derivatives often target enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
The compound might interact with its target enzyme and inhibit its function, leading to disruption of nucleic acid synthesis .
Biochemical Pathways
The affected pathways would likely involve DNA replication and RNA transcription processes, given the potential target of pyrimidine derivatives .
Result of Action
The molecular and cellular effects would likely involve disruption of DNA replication and RNA transcription, potentially leading to cell cycle arrest or apoptosis in rapidly dividing cells .
properties
IUPAC Name |
2-chloro-5-fluoro-4-propoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPTAIPASIAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287141 | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40423-59-4 | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40423-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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